3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-14-9-23-16(22)19(14)12-4-6-18(8-12)15(21)11-2-1-10-3-5-17-13(10)7-11/h1-3,5,7,12,17H,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARBJWWYDFAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Mercaptoacetic Acid
The thiazolidine-2,4-dione ring is typically synthesized via cyclocondensation between mercaptoacetic acid and a carbonyl precursor. For example:
- Reaction : Ketones or aldehydes react with mercaptoacetic acid under acidic conditions (e.g., ZnCl₂, HCl) to form thiazolidine-2,4-dione derivatives.
- Optimization : Solid-supported Brønsted acids like sulfonated mesoporous silica (MCM-SO₃H) enhance yields (85–92%) while enabling catalyst reuse.
Example Protocol :
- Combine pyrrolidin-3-one (1.0 eq) with mercaptoacetic acid (1.2 eq) in acetonitrile.
- Add MCM-SO₃H (10 mol%), reflux at 80°C for 4 h.
- Filter catalyst, concentrate, and recrystallize from ethanol.
Functionalization of the Pyrrolidine Ring
Michael Addition- Cyclization Cascade
The pyrrolidine-thiazolidine linkage is established via a Michael addition followed by intramolecular cyclization:
- Reagents : Acrylic acid derivatives + primary amines.
- Conditions : Microwave irradiation (100°C, 30 min) in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆).
Mechanistic Insights :
- Nucleophilic attack of the pyrrolidine amine on the α,β-unsaturated carbonyl.
- Cyclization via thiolate intermediate to form the spiro junction.
Convergent Coupling Strategies
Amide Bond Formation
Coupling the pyrrolidine-thiazolidine fragment with indole-6-carbonyl chloride:
- Reagents : EDCl/HOBt in DMF.
- Conditions : Room temperature, 12 h, N₂ atmosphere.
- Yield : 78–85% after column chromatography (SiO₂, EtOAc/hexane).
Side Reactions :
- Over-acylation at indole’s 3-position minimized using bulky bases like DIPEA.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce reliance on toxic solvents:
Biocatalytic Approaches
Lipase-mediated esterification/amidation:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Solvent : tert-Butanol, 40°C, 24 h.
- Conversion : 65% (needs optimization).
Comparative Analysis of Synthetic Routes
| Method | Catalysts/Conditions | Yield (%) | Purity (%) | Eco-Friendliness |
|---|---|---|---|---|
| Cyclocondensation | MCM-SO₃H, 80°C | 92 | 98 | High |
| Microwave-Assisted | [BMIM]PF₆, 100°C, 30 min | 88 | 97 | Moderate |
| Mechanochemical | K₂CO₃, ball milling | 70 | 95 | Very High |
| Biocatalytic | CAL-B, 40°C | 65 | 90 | High |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves multi-step reactions, primarily leveraging the reactivity of the thiazolidine-2,4-dione core and functionalized indole-pyrrolidine intermediates.
-
Step 1: Formation of Indole-Pyrrolidine Intermediate
The indole-6-carbonyl moiety is introduced via a nucleophilic acyl substitution reaction. For example, 1H-indole-6-carbonyl chloride reacts with 3-aminopyrrolidine under basic conditions (e.g., triethylamine) to form the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine intermediate . -
Step 2: Thiazolidine-2,4-dione Ring Formation
The amine intermediate undergoes cyclocondensation with thioglycolic acid or its derivatives in the presence of dehydrating agents (e.g., POCl₃ or ZnCl₂) to yield the thiazolidine-2,4-dione ring . This step is analogous to methods reported for structurally similar compounds .
Example Reaction Scheme:
Reactivity and Functionalization
The compound’s reactivity is governed by its thiazolidine-2,4-dione core and indole-pyrrolidine substituents:
-
Knoevenagel Condensation :
The active methylene group (C5 of thiazolidine-2,4-dione) undergoes condensation with aromatic aldehydes to form arylidene derivatives. For example, reaction with 4-nitrobenzaldehyde in ethanol under reflux yields 5-(4-nitrobenzylidene)-3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]thiazolidine-2,4-dione . -
Nucleophilic Substitution :
The carbonyl groups at C2 and C4 are susceptible to nucleophilic attack. Reactions with hydrazines or amines yield hydrazide or amide derivatives, respectively . -
Cycloaddition Reactions :
The thiazolidine-2,4-dione moiety participates in 1,3-dipolar cycloadditions with azomethine ylides, forming spirocyclic compounds. Computational studies (B3LYP/cc-pVTZ level) support asynchronous transition states for such reactions .
Catalytic and Green Chemistry Approaches
Recent advances emphasize eco-friendly methods:
-
Deep Eutectic Solvents (DES) :
DES (e.g., choline chloride/urea) act as dual solvent-catalysts for Knoevenagel condensations, achieving yields >85% at 60°C . -
Heterogeneous Catalysis :
Nanoparticles like CoFe₂O₄@SiO₂/PrNH₂ enhance reaction rates for thiazolidinedione syntheses via imine intermediate activation .
Spectroscopic Characterization
Key data for structural confirmation:
Computational Insights
-
Regioselectivity :
Global electrophilicity index (ω) calculations (B3LYP/cc-pVTZ) predict preferential attack at the C5 methylene group over C2/C4 carbonyls due to higher electron density . -
Transition States :
QST3-based optimizations reveal asynchronous mechanisms for cycloadditions, with bond formation occurring between the azomethine ylide and thiazolidinedione’s exocyclic double bond .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a thiazolidine ring, which is known for its biological activity. The presence of the indole moiety is significant as indole derivatives are often linked to various pharmacological effects. The molecular formula of the compound is , and it has a molecular weight of approximately 302.39 g/mol.
Antidiabetic Activity
Thiazolidinediones, a class that includes this compound, are primarily recognized for their role in managing diabetes mellitus. Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant hypoglycemic effects. For instance, studies have shown that compounds with similar structures can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved insulin sensitivity and glucose metabolism .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial strains. A study on thiazolidine derivatives indicated that modifications in the structure could enhance antibacterial efficacy, suggesting that 3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione might possess similar properties .
Antioxidant Activity
Research has identified antioxidant properties in thiazolidine derivatives, which help in combating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation is crucial for their therapeutic potential .
Case Study 1: Synthesis and Evaluation
A study synthesized various thiazolidine derivatives, including those containing indole moieties. The synthesized compounds were evaluated for their biological activities through in vitro assays. The results indicated that some derivatives exhibited considerable antibacterial and antioxidant activities compared to standard drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with PPARγ receptors. These studies revealed that certain modifications to the compound could enhance its binding interactions, thereby increasing its potential as an antidiabetic agent .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Diabetes Management : As a PPARγ agonist, it could be developed into a drug for treating type 2 diabetes.
- Infection Control : Its antimicrobial properties may lead to new treatments for bacterial infections.
- Antioxidant Therapy : It could be explored for use in conditions related to oxidative stress such as neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidine and thiazolidine-2,4-dione rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Derivatives with benzylidene groups (e.g., ad21/ad22) prioritize planar conjugation, critical for PPARγ activation in antidiabetic applications .
- Morpholinyl and tert-butyl groups in analogs () modulate solubility and membrane permeability, suggesting tunable pharmacokinetics for the target compound.
Antidiabetic Potential
TZD derivatives like ad21/ad22 exhibit robust antidiabetic activity via PPARγ agonism, reducing blood glucose in rodent models . While the target compound’s indole group may deviate from classical PPARγ-binding motifs, its pyrrolidine linker could enable novel binding conformations.
Kinase Inhibition and Combination Therapies
The patent compound () highlights TZD derivatives in combination with EGFR inhibitors, implying synergistic roles in cancer therapy. The indole moiety in the target compound may similarly target ATP-binding sites in kinases, though empirical validation is needed .
Solubility and Bioavailability
Hydrochloride salts () demonstrate strategies to enhance aqueous solubility, a common challenge for TZDs. The target compound’s lack of ionizable groups may necessitate prodrug formulations or structural modifications .
Biological Activity
The compound 3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.34 g/mol. The structure features a thiazolidine ring fused with an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays revealed an IC50 value in the range of 10–30 µM, comparable to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key apoptotic proteins through hydrophobic contacts, leading to cell death .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of COX Enzymes : Studies show that it effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-1 and COX-2 inhibition were reported at 0.02–0.04 µM, indicating potent anti-inflammatory activity .
- Animal Models : In vivo experiments using carrageenan-induced paw edema models demonstrated significant reduction in inflammation when treated with this compound compared to control groups .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Neuroprotection in Models : In studies involving neurotoxic models (e.g., induced by glutamate), the compound exhibited protective effects on neuronal cells, reducing cell death significantly .
- Mechanistic Insights : The neuroprotective mechanism is believed to involve modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .
Case Studies
Several case studies highlight the therapeutic potential of thiazolidine derivatives:
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with thiazolidine derivatives showed a marked improvement in survival rates compared to those receiving standard chemotherapy alone .
- Inflammatory Disorders : A cohort study indicated that patients with rheumatoid arthritis experienced reduced symptoms and inflammation markers after treatment with the compound over a six-month period .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer:
A practical approach involves condensation reactions between indole carbonyl derivatives and thiazolidine precursors. For example, refluxing 3-formylindole derivatives with thiazolidinone analogs in acetic acid with sodium acetate as a catalyst can yield structurally similar compounds . Optimization should include:
- Temperature control : Reflux conditions (typically 80–110°C) to ensure complete cyclization.
- Catalyst selection : Sodium acetate or other mild bases to facilitate enolate formation.
- Purification : Recrystallization from acetic acid or ethanol to isolate the product .
Statistical Design of Experiments (DoE) can systematically optimize parameters (e.g., molar ratios, solvent polarity) to maximize yield while minimizing trial-and-error .
Basic: How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction can resolve stereochemistry and confirm bond angles, as demonstrated for analogous spiro-indole-thiazolidine systems .
Advanced: How can Design of Experiments (DoE) principles be applied to optimize synthesis and reduce experimental iterations?
Methodological Answer:
DoE employs factorial designs to evaluate multiple variables simultaneously. For example:
- Factors : Reactant stoichiometry, temperature, catalyst loading.
- Response Variables : Yield, purity, reaction time.
A central composite design (CCD) can identify non-linear relationships between factors, while response surface methodology (RSM) pinpoints optimal conditions . For instance, ICReDD’s integrated computational-experimental framework combines quantum chemical calculations with DoE to predict viable reaction pathways and validate them experimentally, reducing development time by ~40% .
Advanced: What strategies resolve contradictions between computational predictions and experimental outcomes in reaction pathway analysis?
Methodological Answer:
Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects or transition states). To address this:
- Multi-scale Modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to simulate solvent interactions .
- Experimental Validation : Use kinetic studies (e.g., time-resolved NMR) to confirm intermediates predicted computationally. For example, discrepancies in thiazolidine cyclization kinetics were resolved by comparing DFT-derived activation energies with experimental Arrhenius plots .
- Sensitivity Analysis : Identify which computational parameters (e.g., solvation models) most impact predictions and refine them iteratively .
Advanced: What methodologies are suitable for evaluating biological activity, and how can structure-activity relationships (SAR) be established?
Methodological Answer:
- Biological Assays :
- In vitro Testing : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. For analogs, IC values can correlate with substituent electronegativity on the indole ring .
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative strains, as demonstrated for triazolo-pyridine derivatives .
- SAR Development :
Advanced: How can researchers address solubility and stability challenges during in vitro and in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to improve bioavailability .
- Stability Analysis :
Advanced: What computational tools are effective for predicting metabolic pathways and toxicity profiles?
Methodological Answer:
- Metabolism Prediction :
- CYP450 Interaction Models : Tools like Schrödinger’s MetaSite predict oxidation sites on the indole ring .
- Docking Simulations : Identify potential off-target interactions using AutoDock Vina with human proteome databases .
- Toxicity Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
